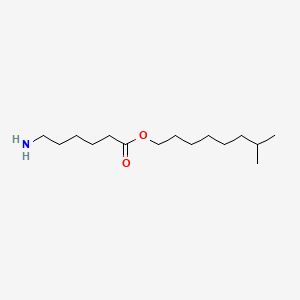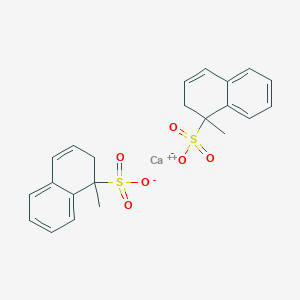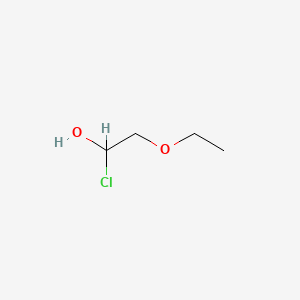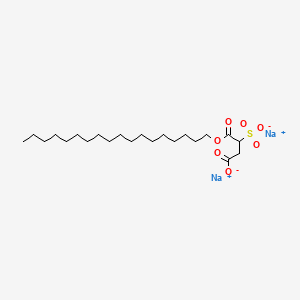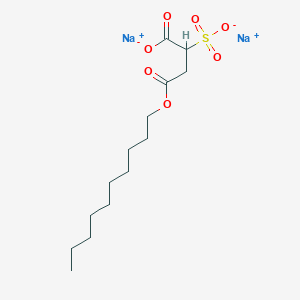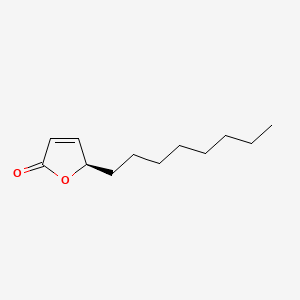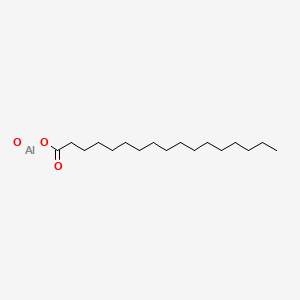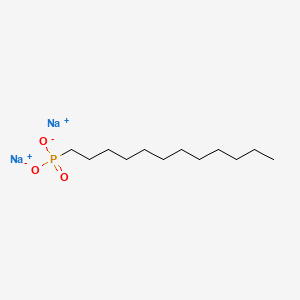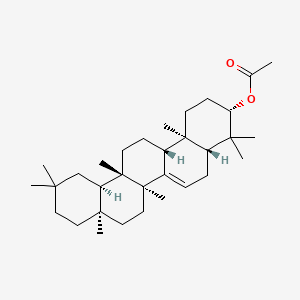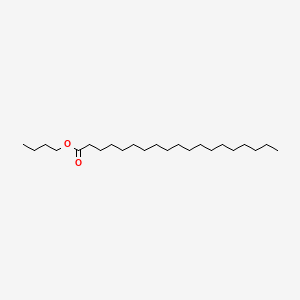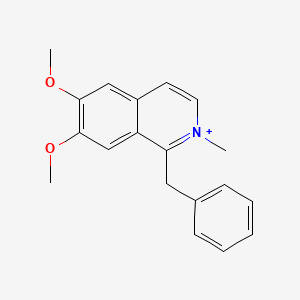![molecular formula C8H14N4O2 B12660171 N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine CAS No. 93842-96-7](/img/structure/B12660171.png)
N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine is a chemical compound with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol . This compound is known for its unique structure, which includes a cyano group, a hydroxy group, and an allyloxy group attached to a guanidine moiety . It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine typically involves the reaction of guanidine derivatives with cyano and allyloxy compounds under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The allyloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
科学的研究の応用
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic agent for certain diseases due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . The cyano group plays a crucial role in its inhibitory activity by forming strong interactions with the target molecules .
類似化合物との比較
Similar Compounds
- N-Cyano-N’-[2-hydroxy-3-(methoxy)propyl]guanidine
- N-Cyano-N’-[2-hydroxy-3-(ethoxy)propyl]guanidine
- N-Cyano-N’-[2-hydroxy-3-(propoxy)propyl]guanidine
Uniqueness
N-Cyano-N’-[2-hydroxy-3-(allyloxy)propyl]guanidine is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
93842-96-7 |
|---|---|
分子式 |
C8H14N4O2 |
分子量 |
198.22 g/mol |
IUPAC名 |
1-cyano-2-(2-hydroxy-3-prop-2-enoxypropyl)guanidine |
InChI |
InChI=1S/C8H14N4O2/c1-2-3-14-5-7(13)4-11-8(10)12-6-9/h2,7,13H,1,3-5H2,(H3,10,11,12) |
InChIキー |
URELKGWOXTZORQ-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC(CN=C(N)NC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


